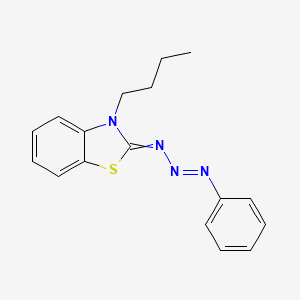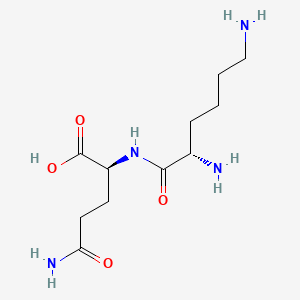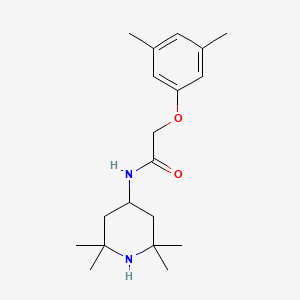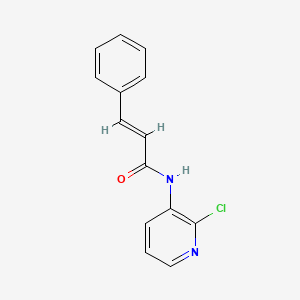
4-Hexyl-4'-hydroxyazobenzene isopropanol hemisolvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate is a compound with the molecular formula C18H22N2O · ½C3H8O. It is a derivative of azobenzene, a well-known compound in the field of organic chemistry due to its photochromic properties. The presence of the hexyl group and the hydroxy group in the structure of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate typically involves the reaction of 4-hexylphenol with nitrosobenzene under specific conditions to form the azobenzene derivative. The reaction is carried out in the presence of a solvent such as isopropanol, which acts as a hemisolvate. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The azo group can be reduced to form the corresponding amine derivative.
Substitution: The hydroxy group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate has several scientific research applications, including:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: It is used in the study of protein-ligand interactions and as a probe for studying biological membranes.
Industry: It is used in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can be reversed by exposure to light of a different wavelength. This photoisomerization process is responsible for the compound’s photochromic properties and its ability to act as a molecular switch.
Comparaison Avec Des Composés Similaires
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate can be compared with other azobenzene derivatives, such as:
4-Hydroxyazobenzene: Lacks the hexyl group, resulting in different solubility and photochromic properties.
4-Hexylazobenzene:
4-Methoxyazobenzene: Contains a methoxy group instead of a hydroxy group, leading to different chemical and physical properties.
The presence of both the hexyl and hydroxy groups in 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate makes it unique and imparts specific properties that are advantageous for certain applications.
Propriétés
Numéro CAS |
928114-48-1 |
|---|---|
Formule moléculaire |
C39H52N4O3 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
4-[(4-hexylphenyl)diazenyl]phenol;propan-2-ol |
InChI |
InChI=1S/2C18H22N2O.C3H8O/c2*1-2-3-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(21)14-12-17;1-3(2)4/h2*7-14,21H,2-6H2,1H3;3-4H,1-2H3 |
Clé InChI |
VVWZNEBTSFCUMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O.CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O.CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)





![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)




